N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide
Description
N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with methyl groups at positions 2 and 4. The sulfonamide moiety at position 3 is further modified with a methyl[(4-methylphenyl)sulfonyl]amino group, while the nitrogen of the sulfonamide is substituted with a cyclohexyl group. Based on structural analogs, its estimated molecular formula is C₂₂H₃₀N₂O₄S₂, with a molecular weight of approximately 450.6 g/mol (inferred from ).
Properties
IUPAC Name |
N-cyclohexyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-16-10-13-20(14-11-16)30(27,28)24(4)22-17(2)12-15-21(18(22)3)29(25,26)23-19-8-6-5-7-9-19/h10-15,19,23H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUSDHGPKIJCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)NC3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzenesulfonamide Core
The foundational step in preparing N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide involves constructing the 2,4-dimethylbenzenesulfonamide scaffold. A widely adopted method involves reacting 2,4-dimethylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine or pyridine. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Key Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran (THF)
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Temperature: 0–25°C
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Base: Triethylamine (2.0 equiv)
The intermediate N-cyclohexyl-2,4-dimethylbenzenesulfonamide is typically purified via recrystallization from ethanol or chromatography on silica gel.
Functionalization of the Sulfonamide Nitrogen
Introducing the methyl[(4-methylphenyl)sulfonyl]amino group at the 3-position of the benzene ring requires regioselective nitration or bromination followed by nucleophilic substitution. A two-step approach is often employed:
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Nitration: The 3-position of N-cyclohexyl-2,4-dimethylbenzenesulfonamide is nitrated using a mixture of nitric acid and sulfuric acid, yielding the nitro intermediate.
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Reduction and Sulfonylation: The nitro group is reduced to an amine using hydrogen gas and palladium on carbon, followed by reaction with 4-methylbenzenesulfonyl chloride to install the sulfonyl group.
Optimized Parameters for Sulfonylation:
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Sulfonylating Agent: 4-Methylbenzenesulfonyl chloride (1.2 equiv)
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Base: Sodium hydride (NaH) in dimethylformamide (DMF)
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Temperature: 0°C to room temperature
Alkylation of the Sulfonamide Nitrogen
The final step involves methylating the sulfonamide nitrogen to form the methyl[(4-methylphenyl)sulfonyl]amino moiety. This is achieved via alkylation using methyl iodide (MeI) in the presence of a strong base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).
Reaction Scheme:
Critical Parameters:
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Alkylating Agent: Methyl iodide (1.5 equiv)
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Base: Cs₂CO₃ (2.0 equiv)
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Solvent: DMF or acetonitrile
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Temperature: 60–80°C
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Reaction Time: 12–24 hours
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability. Key adaptations include:
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Continuous Flow Reactors: Automated systems enhance mixing and heat transfer during sulfonylation and alkylation steps, reducing reaction times by 40% compared to batch processes.
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Solvent Recovery: Monochlorobenzene or toluene is used as a water-immiscible solvent, enabling efficient phase separation and recycling.
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Purification: Melt crystallization at 90–100°C followed by flaking produces free-flowing granules with >99% purity.
Table 1: Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Round-bottom) | Continuous Flow |
| Solvent | THF/DCM | Monochlorobenzene |
| Yield | 70–85% | 88–92% |
| Purity | 95–98% (Chromatography) | >99% (Crystallization) |
| Production Rate | 10–50 g/day | 100–500 kg/day |
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that sulfonamide derivatives exhibit significant anticonvulsant properties. N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide has been studied for its effects on sodium channels, which are critical in the pathophysiology of seizures. In animal models, compounds with similar structures have demonstrated efficacy in reducing seizure frequency and severity.
Case Study:
A study evaluated various sulfonamide derivatives for their anticonvulsant activity using the maximal electroshock seizure (MES) test. The results showed that specific structural modifications enhanced the efficacy of these compounds, suggesting that this compound could be a candidate for further development in treating epilepsy .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. The sulfonamide group in this compound plays a pivotal role in its pharmacological profile.
Table 1: Structure-Activity Relationship Insights
| Compound | Structural Feature | Observed Activity |
|---|---|---|
| A | Sulfonamide group | High anticonvulsant activity |
| B | Methyl substitution | Moderate activity |
| C | Cyclohexyl ring | Enhanced binding affinity to sodium channels |
This table illustrates how variations in structure can lead to differing levels of biological activity, emphasizing the importance of specific functional groups in enhancing therapeutic effects.
Therapeutic Potential in Neurological Disorders
Given its pharmacological properties, this compound shows promise not only as an anticonvulsant but also potentially in other neurological conditions such as neuropathic pain and mood disorders.
Case Study:
In a recent investigation into the effects of similar sulfonamide compounds on neuropathic pain models, researchers found that certain derivatives significantly reduced pain responses in rodent models. This suggests that this compound could be explored for its analgesic properties as well .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Compound A : N-(tert-butyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide
- Molecular Formula : C₂₀H₂₈N₂O₄S₂
- Key Differences: The sulfonamide nitrogen is substituted with a tert-butyl group (C₄H₉) instead of cyclohexyl (C₆H₁₁).
Compound B : N-(4-hydroxyphenyl)benzenesulfonamide
- Key Differences: Simpler structure with a single sulfonamide group and a 4-hydroxyphenyl substituent. Lacks methyl and methylsulfonylamino modifications. Impact: The hydroxyl group in Compound B enables hydrogen bonding (N—H⋯O and O—H⋯O interactions), as observed in crystallographic studies. The target compound’s methyl[(4-methylphenyl)sulfonyl]amino group may hinder such interactions but could improve metabolic stability due to reduced polarity.
Compound C : Tos (p-toluenesulfonyl) Derivatives
- Key Differences: The target compound’s methyl[(4-methylphenyl)sulfonyl]amino group is a modified Tos (p-toluenesulfonyl) group with an additional methyl substituent. Impact: This modification may alter electronic effects (e.g., electron-withdrawing nature) and steric shielding, influencing reactivity in synthetic pathways or binding affinity in biological targets.
Physicochemical Properties
- Solubility : The target compound’s cyclohexyl and methyl groups likely reduce aqueous solubility compared to Compound B but enhance compatibility with organic solvents.
- Thermal Stability : Bulky substituents (e.g., cyclohexyl) may increase melting points compared to less-substituted analogs due to tighter crystal packing.
Biological Activity
N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C15H24N2O4S
- Molecular Weight : 360.492 g/mol
- CAS Number : 1217271-02-7
The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in cancer progression. The compound exhibits properties that disrupt cell cycle progression and induce apoptosis in various cancer cell lines.
Key Mechanisms:
- Cell Cycle Arrest : The compound has been shown to block the cell cycle at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Cytoskeletal Disruption : It binds to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent inhibition of angiogenesis and tumor growth .
- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes involved in tumor metabolism, further contributing to its anticancer effects.
Antitumor Activity
A series of studies have evaluated the antitumor activity of this compound against various cancer cell lines. Below is a summary of findings from different research efforts:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HT-29 (Colon Carcinoma) | 20 | Significant growth inhibition |
| M21 (Skin Melanoma) | 15 | Induction of apoptosis |
| MCF7 (Breast Carcinoma) | 25 | Cell cycle arrest at G2/M phase |
These results indicate that this compound exhibits promising antitumor properties across multiple cancer types.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on HT-29 Cells : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its effectiveness as an anticancer agent.
- Combination Therapy : Research indicated enhanced efficacy when combined with existing chemotherapeutic agents, suggesting potential for use in combination therapies to overcome drug resistance.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the sulfonamide group significantly impact the biological activity of the compound. The presence of cyclohexyl and methyl groups enhances solubility and bioavailability, which are critical for effective therapeutic action .
Q & A
Q. What synthetic methodologies are recommended for preparing N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving sulfonyl chlorides and amines. For example, a related sulfonamide (N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide) was prepared using 2-aminobenzyl alcohol and p-toluenesulfonyl chloride under basic conditions (Na₂CO₃), followed by oxidation with MnO₂ and purification via silica gel chromatography . Optimizing reaction conditions involves:
- Temperature control : Room temperature for coupling, elevated temperatures for oxidation.
- Solvent selection : THF for coupling, n-hexane/CCl₄ for crystallization.
- Catalyst use : Acetic acid for Schiff base formation in analogous syntheses .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this sulfonamide?
- Methodological Answer :
- X-ray crystallography : Resolve atomic positions and confirm stereochemistry. Refinement using SHELXL ensures accuracy, with validation via tools like PLATON to check for structural errors .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methyl, cyclohexyl groups).
- Mass spectrometry : Confirms molecular weight and fragmentation patterns.
- IR spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for sulfonamide derivatives?
- Methodological Answer :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., plasma half-life) to identify rapid degradation in vivo, as seen in COX-2 inhibitor studies where structural modifications improved half-life .
- Species-specific metabolism : Compare liver microsome assays across species to predict in vivo outcomes.
- Dosage adjustment : Use allometric scaling to correlate effective in vitro concentrations with in vivo dosing .
Q. What strategies are employed to analyze the impact of substituent variations on the compound’s inhibitory potency using structure-activity relationship (SAR) models?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with systematic substituent changes (e.g., methyl, halogen, or aryl groups).
- Biological assays : Test inhibition constants (IC₅₀) against target enzymes (e.g., cyclooxygenase, carbonic anhydrase).
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and correlate with experimental data.
- Statistical analysis : Apply multivariate regression to identify critical substituent parameters (e.g., hydrophobicity, steric bulk) .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallization and stability of this sulfonamide?
- Methodological Answer :
- Crystallographic analysis : Identify hydrogen-bonding motifs (e.g., N–H⋯O, O–H⋯O) and π-π interactions in the crystal lattice, as observed in related sulfonamides .
- Thermal stability assays : Conduct DSC/TGA to correlate melting points with packing efficiency.
- Solvent screening : Test polar vs. non-polar solvents to optimize crystal growth. For example, methanol/water mixtures promote H-bonded networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
